Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Fsp³ three-dimensionality drug-likeness

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-93-9) is a bifunctional spirocyclic building block featuring a Boc-protected azetidine nitrogen and a free primary amine on a tetrahydropyran ring, connected through a quaternary spiro center. With a molecular formula of C₁₂H₂₂N₂O₃ and molecular weight of 242.31 Da , this compound belongs to the 5-oxa-2-azaspiro[3.5]nonane scaffold class—a saturated bioisostere framework recognized in drug discovery for enhancing three-dimensionality and lead-like properties.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Cat. No. B13509151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CO2)N
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)5-4-9(13)6-16-12/h9H,4-8,13H2,1-3H3
InChIKeyMIWCJGJIEFAUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: A High-Fsp³ Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-93-9) is a bifunctional spirocyclic building block featuring a Boc-protected azetidine nitrogen and a free primary amine on a tetrahydropyran ring, connected through a quaternary spiro center. With a molecular formula of C₁₂H₂₂N₂O₃ and molecular weight of 242.31 Da [1], this compound belongs to the 5-oxa-2-azaspiro[3.5]nonane scaffold class—a saturated bioisostere framework recognized in drug discovery for enhancing three-dimensionality and lead-like properties [2]. Its dual orthogonal functional handles (Boc-protected secondary amine and free primary amine) enable sequential diversification strategies that are not achievable with singly-functionalized analogs.

Why Generic Substitution of Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Fails: Quantifiable Scaffold-Level Differentiation


Spirocyclic building blocks within the 2-azaspiro[3.5]nonane family are not interchangeable due to three independently varying structural parameters: the presence or absence of the endocyclic oxygen atom (5-oxa), the ring size of the spiro-fused system ([3.4] vs. [3.5]), and the position of the free amine substituent. These variations produce quantifiably different physicochemical profiles—LogP differences exceeding 0.5 log units and Fsp³ variations—that directly impact downstream ADME properties and synthetic tractability [1]. Furthermore, the combination of a Boc-protected azetidine nitrogen with a free primary amine on the tetrahydropyran ring creates a unique orthogonal reactivity profile that singly-protected or differently-substituted analogs cannot replicate, making direct substitution without re-optimization chemically and pharmacologically unsound [2].

Quantitative Differentiation Evidence for Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate vs. Closest Analogs


Fsp³ Three-Dimensionality Index: [3.5]nonane Scaffold vs. [3.4]octane Analog

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.916, compared to 0.909 for the closest [3.4]octane analog tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate [1][2]. In drug discovery, higher Fsp³ values correlate with improved clinical success rates; Lovering et al. demonstrated that Fsp³ ≥ 0.45 is associated with higher progression probability, and values above 0.90 represent the top tier of three-dimensional character [3].

Fsp³ three-dimensionality drug-likeness spirocyclic scaffold lead-oriented synthesis

Lipophilicity Modulation: LogP Differentiation Between [3.5]nonane and [3.4]octane Spiro Systems

The target [3.5]nonane compound has a calculated LogP of 0.52, whereas the [3.4]octane analog tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a LogP of 0.01–0.02 [1]. This ∼0.5 log unit difference represents an approximately three-fold difference in octanol/water partition coefficient, conferring measurably distinct membrane permeability characteristics.

LogP lipophilicity membrane permeability spirocyclic scaffold physicochemical profiling

Endocyclic Oxygen Effect: 5-Oxa Scaffold vs. Non-Oxa 2-Azaspiro[3.5]nonane Analog

The 5-oxa-2-azaspiro[3.5]nonane scaffold incorporates an endocyclic oxygen atom that serves as an additional hydrogen bond acceptor (total HBA count = 4 for the target compound vs. 3 for the non-oxa analog tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate) [1][2]. The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold has been validated as a bioisostere of pipecolic acid, with the oxygen atom contributing to altered conformational preferences and target engagement profiles [3].

bioisostere hydrogen bonding 5-oxa scaffold pipecolic acid conformational constraint

GPR40 Target Engagement Profile: Negative Selectivity Data for Off-Target De-Risking

In a ChEMBL-curated BindingDB assay, the target compound demonstrated an EC₅₀ > 100,000 nM at the GPR40 (FFA1) receptor in a CHO cell FLIPR calcium flux assay [1]. This essentially null activity contrasts sharply with structurally related spirocyclic GPR40 agonists reported in the literature that achieve EC₅₀ values in the 50–260 nM range [2], establishing this compound as a useful negative control for GPR40-mediated signaling studies or as a selectivity-filtered building block when GPR40 activity must be excluded.

GPR40 FFA1 selectivity off-target screening negative control

Orthogonal Dual-Functionalization Capacity: Boc-Azetidine + Free Primary Amine vs. Singly-Functionalized Analogs

The target compound uniquely positions a Boc-protected azetidine nitrogen (position 2) and a free primary amine (position 7) on opposite rings of the spiro system, enabling fully orthogonal sequential derivatization . In contrast, 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0) has only the Boc-protected amine with the azetidine nitrogen remaining unprotected, while tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3) lacks the endocyclic oxygen, reducing H-bonding capacity [1].

orthogonal protection sequential derivatization chemical biology building block diversification

Scaffold Validation: 1-Oxa-7-azaspiro[3.5]nonane as a Lead-Like Privileged Structure in Drug Discovery

The 1-oxa-7-azaspiro[3.5]nonane scaffold (the regioisomeric oxa-azaspiro core closely related to the target compound's 5-oxa-2-azaspiro[3.5]nonane scaffold) has been experimentally validated as a lead-like privileged structure. Nicolle et al. (2017) demonstrated that derivatives of this scaffold exhibit three-dimensional and lead-like properties suitable for drug discovery, and analysis of a virtual library confirmed access to lead-like chemical space [1]. The target compound's scaffold shares the key architectural features—saturated spirocyclic core with endocyclic oxygen—that confer these validated lead-like characteristics [2].

privileged scaffold lead-likeness spiro-oxetane drug discovery fragment-based screening

Optimal Application Scenarios for Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Based on Quantitative Differentiation Evidence


Sequential Diversity-Oriented Synthesis of Spirocyclic Compound Libraries

The orthogonal Boc-protected azetidine nitrogen and free primary amine enable two-step sequential diversification without protecting group manipulation. The Fsp³ of 0.916 ensures that derived libraries maintain high three-dimensional character, which correlates with improved clinical candidate survival rates [1][2]. This scenario is ideal for medicinal chemistry groups building fragment-based or diversity-oriented screening collections where scaffold complexity and orthogonal handles are procurement prerequisites.

Pipecolic Acid Bioisostere Replacement in Peptidomimetic Programs

The 7-oxa-2-azaspiro[3.5]nonane scaffold has been established as a bioisostere of pipecolic acid [1]. The target compound, bearing the 5-oxa regioisomer with an amine handle, provides a functionalized entry point for synthesizing constrained peptidomimetics that require the conformational restriction and altered lipophilicity (LogP = 0.52) characteristic of this scaffold class.

GPR40-Negative Control Compound for Target Deconvolution Studies

With a confirmed EC₅₀ > 100,000 nM at GPR40 [1], this compound serves as a validated negative control in GPR40-mediated signaling assays. When incorporated into compound libraries, it provides built-in selectivity against GPR40—a feature not offered by structurally related spirocyclic GPR40 agonists that show nanomolar potency at this target [2].

Kinase Inhibitor Scaffold Elaboration with Pre-Validated Lead-Like Properties

The spiro-oxetane/oxa-azaspiro scaffold class has been independently validated for lead-like properties [1], and the target compound's specific combination of LogP (0.52) and Fsp³ (0.916) places it within favorable drug-like chemical space [2]. This makes it suitable as a core scaffold for kinase inhibitor programs where conformational pre-organization and balanced lipophilicity are critical for achieving both potency and selectivity.

Quote Request

Request a Quote for Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.